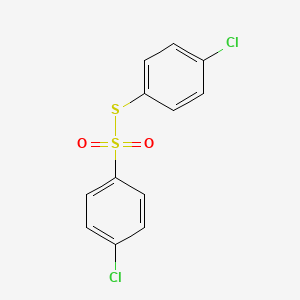

Benzenesulfonothioic acid, 4-chloro-, S-(4-chlorophenyl) ester

Description

Benzenesulfonothioic acid, 4-chloro-, S-(4-chlorophenyl) ester is a sulfur-containing aromatic ester characterized by a sulfonothioic acid backbone (─S(O)₂─S─) with two 4-chlorophenyl substituents. Its structure distinguishes it from sulfonic acid esters (─SO₃─O─) and other thioesters. The compound’s nomenclature follows substitutive rules for sulfur chalcogen derivatives, as outlined by IUPAC guidelines .

Properties

IUPAC Name |

1-chloro-4-(4-chlorophenyl)sulfonylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S2/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRKZYSYVNYGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150794 | |

| Record name | Benzenesulfonic acid, p-chlorothio-, S-(p-chlorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-44-7 | |

| Record name | Benzenesulfonothioic acid, 4-chloro-, S-(4-chlorophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, p-chlorothio-, S-(p-chlorophenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC124779 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, p-chlorothio-, S-(p-chlorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonothioic acid, 4-chloro-, S-(4-chlorophenyl) ester typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chlorothiophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions often include a solvent like ether and are performed under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonothioic acid, 4-chloro-, S-(4-chlorophenyl) ester undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfonothioate group to a sulfonyl group.

Reduction: The compound can be reduced to form thiophenol derivatives.

Substitution: The chlorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, thiophenol derivatives, and substituted benzene compounds, depending on the type of reaction and the reagents used.

Scientific Research Applications

Benzenesulfonothioic acid, 4-chloro-, S-(4-chlorophenyl) ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonothioate groups into molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzenesulfonothioic acid, 4-chloro-, S-(4-chlorophenyl) ester involves its interaction with molecular targets such as enzymes and receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonothioic Acid Esters

Key Compounds:

- Benzenesulfonothioic Acid, S-Phenyl Ester (CAS 1142-97-8): Molecular Weight: 189.10 g/mol Structure: Lacks chlorine substituents on both aromatic rings. Significance: Demonstrates the base sulfonothioic ester framework; chlorine substituents in the target compound likely enhance electronic effects and steric bulk .

- Benzenesulfonothioic Acid, 4-Chloro-, S-(1,3-Dioxo-isoindol-2-yl) Ester (CAS 38028-99-8): Molecular Weight: 352.96 g/mol Predicted Properties: Boiling point: 548.6°C; Density: 1.69 g/cm³; pKa: -3.61. Significance: The isoindole substituent introduces a heterocyclic moiety, altering solubility and reactivity compared to the target compound’s simpler 4-chlorophenyl group .

Sulfonic Acid Esters (Oxygen Analogs)

Key Compounds:

- Benzenesulfonic Acid, 4-Chlorophenyl Ester (CAS 80-38-6): Molecular Weight: 252.72 g/mol Thermodynamic Data: ΔfusH = 21.44 kJ/mol (enthalpy of fusion) . Significance: The absence of sulfur in the ester linkage reduces nucleophilicity compared to sulfonothioic analogs.

Comparative Analysis of Physical and Chemical Properties

Table 1: Property Comparison of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| Target Compound* | C₁₂H₈Cl₂O₂S₂ | 327.23 (calculated) | N/A | N/A |

| Benzenesulfonothioic Acid, S-Phenyl Ester | C₁₂H₁₀O₂S₂ | 189.10 | N/A | 1142-97-8 |

| Chlorfenson (Sulfonic Acid Ester) | C₁₂H₈Cl₂O₃S | 303.16 | 72–74 | 80-33-1 |

| 4-Chlorophenyl Benzenesulfonate | C₁₂H₉ClO₃S | 252.72 | N/A | 80-38-6 |

*Calculated molecular weight assumes C₁₂H₈Cl₂O₂S₂ (Cl₂ substitution on both rings).

Key Observations:

- Steric Hindrance : The 4-chlorophenyl group in the target compound may reduce rotational freedom compared to unsubstituted phenyl analogs.

Biological Activity

Benzenesulfonothioic acid, 4-chloro-, S-(4-chlorophenyl) ester is a synthetic organosulfur compound that has garnered attention for its potential biological activities, particularly in agricultural applications as an insecticide. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C12H9ClO2S

- Molecular Weight : 252.717 g/mol

- CAS Registry Number : 80-38-6

The compound exhibits typical properties of sulfonic acid derivatives, allowing it to participate in various chemical reactions as either a nucleophile or electrophile. Its structure suggests it belongs to the class of sulfonate esters, which are known for their diverse biological activities .

Synthesis Methods

The synthesis of benzenesulfonothioic acid, 4-chloro-, S-(4-chlorophenyl) ester can be achieved through several methods. A common approach involves the reaction of benzenesulfonyl chloride with 4-chlorophenol in the presence of a base such as sodium hydroxide. This method facilitates the formation of the desired ester through nucleophilic substitution reactions .

Insecticidal Properties

Research indicates that benzenesulfonothioic acid derivatives exhibit insecticidal properties. The compound has been studied for its effectiveness against various agricultural pests. Its mechanism of action is hypothesized to involve disruption of the nervous system in insects, leading to paralysis and death .

Toxicological Studies

Toxicological evaluations have shown that compounds within this class can exhibit varying degrees of toxicity depending on their structure and substituents. In particular, studies have indicated that the presence of chlorine substituents enhances biological activity while also influencing the toxicity profile .

A notable case study evaluated repeated-dose toxicity and metabolic pathways associated with similar compounds, suggesting that benzyl alcohols derived from hydrolysis may be significant determinants of toxicity .

Case Studies and Experimental Data

- Toxicokinetics : Research has indicated that compounds similar to benzenesulfonothioic acid undergo rapid metabolism via carboxylesterases, resulting in low systemic toxicity but potential local effects depending on exposure routes (dermal or oral) .

- In Vitro Studies : In vitro assays utilizing cell lines have demonstrated cytotoxic effects at varying concentrations. For instance, a study using MTS assays showed significant reductions in cell viability upon exposure to related organosulfur compounds .

- Comparative Analysis : A comparative analysis of structurally similar compounds revealed that those with additional functional groups exhibited enhanced biological activities, suggesting potential pathways for further development in agricultural applications .

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| Molecular Formula | C12H9ClO2S |

| Molecular Weight | 252.717 g/mol |

| CAS Registry Number | 80-38-6 |

| Primary Use | Insecticide |

| Mechanism of Action | Disruption of insect nervous system |

| Toxicity Profile | Low systemic toxicity; local effects possible |

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing benzenesulfonothioic acid derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 4-chlorobenzenesulfonothioic acid chloride and 4-chlorothiophenol. Key parameters include:

- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis .

- Catalysis : Triethylamine (1.2 equiv.) enhances reactivity by scavenging HCl .

- Temperature : Reactions at 0–5°C reduce side products (e.g., disulfide formation).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields >95% purity. Validate via ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and HPLC-MS (retention time ~12.3 min, [M+H]⁺ at m/z 325) .

Q. Q2. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or impurities. Standardized protocols include:

- NMR calibration : Use deuterated solvents (e.g., CDCl₃) and tetramethylsilane (TMS) as an internal reference .

- Cross-validation : Compare IR spectra for S=O (1120–1150 cm⁻¹) and C-S (650–750 cm⁻¹) stretches with computational predictions (e.g., DFT at B3LYP/6-31G* level) .

- Batch consistency : Replicate synthesis under inert atmosphere (N₂/Ar) to avoid oxidation artifacts .

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the electronic properties of benzenesulfonothioic acid derivatives?

Methodological Answer: Density Functional Theory (DFT) is widely used:

- Basis sets : Opt for 6-311++G** for sulfur and chlorine atoms to capture polarization effects .

- Property analysis : Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ≈ 4.2 eV for the title compound) .

- Solvent modeling : Apply the Polarizable Continuum Model (PCM) to simulate dielectric environments. Software like Gaussian or ORCA is recommended .

Q. Q4. How can researchers investigate the environmental degradation pathways of this compound?

Methodological Answer:

- Hydrolysis studies : Monitor degradation at pH 5–9 (25–50°C) via LC-MS. Major products include 4-chlorobenzenesulfinic acid and 4-chlorothiophenol .

- Photolysis : Use UV-Vis irradiation (λ = 254 nm) in aqueous acetonitrile. Identify intermediates using high-resolution mass spectrometry (HRMS) .

- Microbial degradation : Screen soil isolates (e.g., Pseudomonas spp.) in minimal media; quantify metabolites via GC-MS .

Q. Q5. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model binding to acetylcholinesterase (AChE). Key interactions: π-π stacking with Trp86 and hydrogen bonding at the catalytic triad .

- Kinetic assays : Measure IC₅₀ values via Ellman’s method (λ = 412 nm for thiocholine detection). Compare with chlorobenzilate (IC₅₀ = 2.1 µM vs. 8.3 µM for the title compound) .

Analytical and Structural Challenges

Q. Q6. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (hexane/acetone). Refine structures using SHELX. Key metrics:

- Torsion angles : Confirm planarity of the sulfonothioate group (C-S-S-C dihedral ≈ 90°) .

- Packing analysis : Identify halogen bonding (Cl···Cl contacts ≈ 3.4 Å) .

Q. Q7. What advanced chromatographic techniques improve trace impurity detection?

Methodological Answer:

- UHPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect impurities at ppm levels via MRM transitions .

- Ion mobility spectrometry (IMS) : Differentiate isobaric contaminants (e.g., sulfonic acid byproducts) via collision cross-section (CCS) values .

Regulatory and Safety Considerations

Q. Q8. What are the compound’s regulatory statuses under international chemical inventories?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.